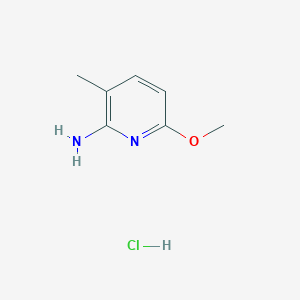

6-Methoxy-3-methylpyridin-2-amine;hydrochloride

Description

6-Methoxy-3-methylpyridin-2-amine hydrochloride is a substituted pyridine derivative with a methoxy group at position 6, a methyl group at position 3, and an amine group at position 2, forming a hydrochloride salt. Its molecular formula is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol. This compound is primarily utilized in pharmaceutical research and organic synthesis, particularly as a precursor for bioactive molecules or ligands in coordination chemistry . Its structural features, including electron-donating methoxy and methyl groups, influence its solubility, stability, and reactivity in aqueous and organic environments.

Properties

IUPAC Name |

6-methoxy-3-methylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5-3-4-6(10-2)9-7(5)8;/h3-4H,1-2H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITGLXAXWSYJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylpyridin-2-amine;hydrochloride typically involves the reaction of 3-methylpyridin-2-amine with methoxy groups under controlled conditions. One common method is the Suzuki cross-coupling reaction, which involves the use of palladium catalysts and arylboronic acids . The reaction conditions often include the use of solvents like tetrahydrofuran and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methylpyridin-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

6-Methoxy-3-methylpyridin-2-amine; hydrochloride serves as a building block in organic synthesis, enabling the formation of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation to form N-oxides.

- Reduction to yield amine derivatives.

- Substitution reactions where functional groups can be introduced at the methoxy or methyl positions.

Biology

The compound is under investigation for its potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism involves disrupting cell cycle progression and modulating apoptotic pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 22.9–76.8 | Cytotoxic activity |

| 6-Methoxy derivatives | MDA-MB-231 | 17.14–69.67 | Induces ROS formation |

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate . The compound's ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents. Its action as an enzyme inhibitor or receptor modulator underscores its significance in drug discovery .

Industrial Applications

6-Methoxy-3-methylpyridin-2-amine; hydrochloride is utilized in the production of agrochemicals and other industrial chemicals. Its role in hair dye formulations has been noted, where it acts as a precursor that reacts with primary intermediates to form final dye products .

Case Studies

Several studies highlight the compound's effectiveness across different applications:

- Anticancer Research : A study demonstrated that derivatives of pyridine compounds could significantly inhibit the growth of cancer cells, showcasing their potential as anticancer agents .

- Antimicrobial Studies : Coordination complexes involving this compound were tested against gram-positive and gram-negative bacteria, showing promising antibacterial activity .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methylpyridin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s methoxy and amine groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Methoxy-3-methylpyridin-2-amine hydrochloride with analogous pyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties. Data are derived from structural similarity metrics, synthesis protocols, and pharmacological studies.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

†Similarity inferred from positional isomerism.

Key Observations:

Substituent Position Effects :

- The 6-OCH₃, 3-CH₃ configuration in the target compound distinguishes it from analogs like 6-Chloro-2-methoxypyridin-3-amine (Cl at 6, OCH₃ at 2), which exhibits higher reactivity due to chlorine’s electron-withdrawing nature .

- 2-Methoxy-6-methylpyridin-4-amine (OCH₃ at 2, CH₃ at 6) shows reduced similarity (0.73) due to altered electronic effects at the pyridine core .

Functional Group Variations: Replacement of OCH₃ with Cl (e.g., 6-Chloro-2-methylpyridin-3-amine) increases lipophilicity (logP) and alters binding affinity in biological systems . The dihydrochloride salt form of 6-Methoxy-5-methylpyridin-3-amine enhances aqueous solubility compared to the monohydrochloride target compound .

Pharmacological Implications :

- Pyridinamine derivatives with OCH₃ groups (e.g., the target compound) are often used in dopamine receptor studies, as methoxy groups mimic catechol hydroxyl interactions .

- Chlorinated analogs (e.g., 6-Chloro-2-methoxypyridin-3-amine ) may exhibit toxicity profiles requiring careful evaluation, as seen in analogous compounds .

Biological Activity

6-Methoxy-3-methylpyridin-2-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is a pyridine derivative characterized by the presence of a methoxy group and an amino group. Its structural formula is represented as follows:

This compound's unique structure contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial effects against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. This activity was comparable to standard antibiotics like ceftriaxone, showcasing its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have reported IC50 values indicating significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.1 |

| RD | 0.5 |

| BxPC-3 | 0.7 |

The presence of the methoxy group enhances electron density on the aromatic system, which may improve binding affinity to cellular targets .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound can interact with nucleophilic sites on proteins or DNA, potentially inhibiting essential enzymatic functions.

- Enhanced Lipophilicity : The methoxy group increases the compound's ability to penetrate cell membranes, improving bioavailability and efficacy.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress pathways, contributing to its anticancer effects by promoting apoptosis in cancer cells .

Study on Anticancer Efficacy

A recent study evaluated the antiproliferative effects of various derivatives of pyridine compounds, including this compound. The findings indicated that this compound significantly inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest at G1 phase .

Toxicological Evaluation

Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it also poses certain risks. Acute toxicity studies in rats indicated that doses above 600 mg/kg could lead to adverse effects, emphasizing the need for careful dosage regulation in therapeutic applications .

Q & A

Q. What are the established synthetic routes for 6-methoxy-3-methylpyridin-2-amine hydrochloride, and how can purity be optimized during synthesis?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions, often using methoxy and methyl precursors. For purity optimization:

- Use high-purity starting materials (e.g., 3-methylpyridin-2-amine derivatives) to minimize byproducts.

- Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) for purification.

- Monitor reaction progress via TLC or HPLC, referencing retention times against known standards .

- Example: A related hydrochloride synthesis in EP 4 374 877 A2 used dioxane-HCl for acidification, followed by reduced-pressure concentration to isolate the product .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

- NMR : Use -NMR in DMSO-d to resolve aromatic protons and amine groups. For example, a similar compound showed δ 9.00 (brs, NH) and δ 3.79 (s, OCH) .

- HPLC-MS : Electrospray ionization (ESI) in positive ion mode to confirm molecular weight (e.g., calculated [M+H] = 187.6 g/mol).

- XRD : For crystalline samples, refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement) .

Q. How does the solubility profile of 6-methoxy-3-methylpyridin-2-amine hydrochloride influence experimental design?

Methodological Answer: The compound is sparingly soluble in nonpolar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers.

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

Q. Which analytical standards and reference materials are essential for quality control?

Methodological Answer:

- Use certified reference materials (CRMs) from accredited suppliers (e.g., LGC Standards, Sigma-Aldrich).

- Validate purity (>98%) via orthogonal methods:

- Elemental analysis (C, H, N, Cl).

- Residual solvent analysis (GC-MS for ethanol, dioxane).

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

Methodological Answer:

- Apply factorial design (e.g., Box-Behnken) to optimize variables: temperature (50–80°C), HCl concentration (1–3 M), and reaction time (12–24 hr).

- Use microwave-assisted synthesis to reduce time and improve regioselectivity.

- For scale-up, implement continuous-flow reactors to control exothermic reactions and minimize impurities .

Q. What strategies are effective for identifying biological targets or mechanisms of action?

Methodological Answer:

- Computational docking : Screen against kinase or GPCR libraries using AutoDock Vina.

- SPR (Surface Plasmon Resonance) : Immobilize the compound on a CM5 chip to measure binding kinetics with suspected targets (e.g., serotonin receptors).

- Metabolomics : Treat cell lines (e.g., HEK-293) and analyze via LC-MS/MS to identify perturbed pathways .

Q. How can hygroscopicity challenges be mitigated in formulation studies?

Methodological Answer:

Q. What computational approaches predict the compound’s reactivity or metabolic fate?

Methodological Answer:

- DFT calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and metabolite profiles.

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How should contradictory data in solubility or bioactivity studies be resolved?

Methodological Answer:

- Conduct replicate experiments under standardized conditions (pH, temperature, solvent lot).

- Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace metal contaminants).

- Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry vs. SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.